

High-Pressure Phase Transitions in Yttrium Oxide (Y₂O₃)

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Compound of Interest

Compound Name: Yttrium triiodate

Cat. No.: B081369

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Yttrium oxide (Y₂O₃) is a technologically important rare-earth sesquioxide that exhibits a series of structural phase transitions under the application of high pressure. At ambient conditions, Y₂O₃ crystallizes in a cubic structure (C-type). As pressure increases, it transforms into monoclinic (B-type) and subsequently into a hexagonal or rhombohedral (A-type) phase.[1][2][3] The precise transition pressures can be influenced by factors such as sample crystallinity and particle size.[4]

Data Presentation: Quantitative Analysis of Phase Transitions

The following tables summarize the key quantitative data reported for pressure-induced phase transitions in yttrium oxide.

Phase Transition	Transition Pressure (GPa)	Crystal System	Space Group	Notes
Cubic (C-type) to Monoclinic (B-type)	6.8 - 13	Cubic to Monoclinic	Ia-3 to C2/m	The transition pressure varies in the literature. Theoretical calculations predict the transition at 6.8 GPa[5], while experimental studies have observed it at approximately 12-13 GPa.[1][2][3]
Monoclinic (B-type) to Hexagonal/Rhombohedral (A-type)	19 - 24.5	Monoclinic to Hexagonal	C2/m to P-3m1	Observed experimentally at 19 GPa[1][2] and 24.5 GPa.[3] Some theoretical studies suggest a transition to an orthorhombic Pnma structure at 14.4 GPa which remains stable up to 300 GPa.[5]
Reversibility	The C-type to B-type transition is generally considered irreversible upon pressure release. The B-type to A-			

type transition is reversible, though it may exhibit hysteresis.[3][6]

Crystallographic Data for Y_2O_3 Phases

Phase	Crystal System	Space Group
C-type	Cubic	Ia-3[5][7]
B-type	Monoclinic	C2/m[5]
A-type	Hexagonal	P-3m1[5]

Experimental Protocols

The investigation of high-pressure phase transitions in Y_2O_3 primarily employs diamond anvil cells (DACs) coupled with in-situ characterization techniques such as Raman spectroscopy and X-ray diffraction (XRD).

1. High-Pressure Generation using a Diamond Anvil Cell (DAC):

- **Apparatus:** A diamond anvil cell is used to generate high pressures. The sample is placed in a small chamber within a gasket, typically made of a strong metal like rhenium, which is compressed between two diamond anvils.
- **Sample Loading:** A small single crystal or polycrystalline powder of Y_2O_3 is loaded into the sample chamber. For nanoparticles, a precursor solution method followed by calcination can be used for synthesis.[4]
- **Pressure Medium:** A pressure-transmitting medium, such as a mixture of methanol and ethanol or silicone oil, is often used to ensure quasi-hydrostatic conditions.
- **Pressure Calibration:** The pressure inside the DAC is typically calibrated using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a

small ruby chip placed in the sample chamber is measured.

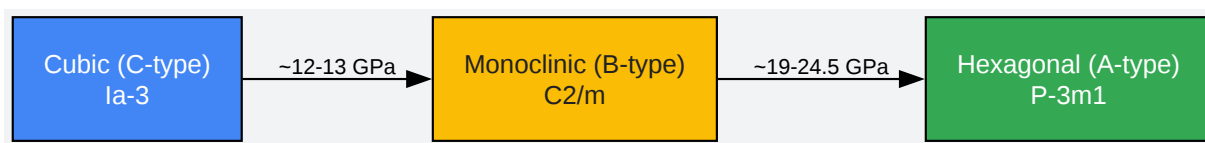
2. In-Situ Raman Spectroscopy:

- Objective: To probe the vibrational modes of the Y_2O_3 crystal lattice, which are sensitive to changes in crystal structure.
- Procedure:
 - The DAC containing the Y_2O_3 sample is placed under a Raman microscope.
 - A laser beam is focused onto the sample through one of the diamond anvils.
 - The scattered light is collected and analyzed by a spectrometer.
 - Raman spectra are recorded at incremental pressure steps. The appearance of new Raman peaks or the disappearance of existing ones indicates a phase transition.^{[1][2][6]}

3. In-Situ Synchrotron X-ray Diffraction (XRD):

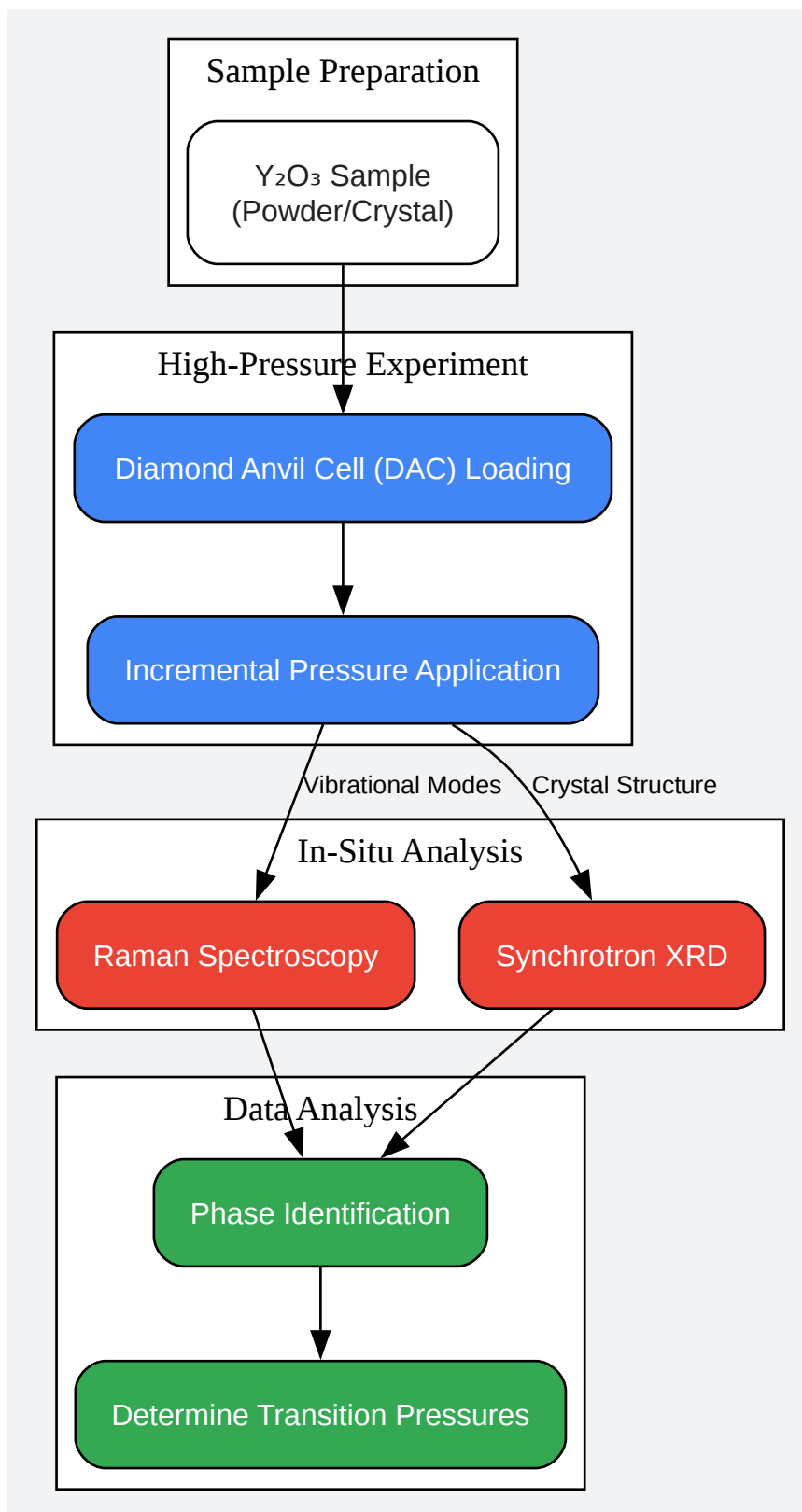
- Objective: To determine the crystal structure of the material at different pressures.
- Procedure:
 - The DAC is mounted on a goniometer at a synchrotron beamline.
 - A high-energy, monochromatic X-ray beam is directed at the sample.
 - The diffracted X-rays are collected by an area detector.
 - The resulting diffraction patterns are analyzed to identify the crystal structure and determine the lattice parameters at each pressure point. This allows for the precise identification of the different phases and the pressure at which transitions occur.^[4]

Visualizations



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Caption: Pressure-induced phase transition sequence in Y_2O_3 .



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Caption: Workflow for high-pressure studies of Y_2O_3 .

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